Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate

Pharmaceutical impurity profiling LC-MS/MS method validation Reference standard characterization

Certified Selexipag process impurity ethyl ester (CAS 2287345-22-4) is the required reference standard for ANDA stability-indicating HPLC/LC-MS/MS methods. Unlike the free acid metabolite or t-butyl analog, only this impurity validates the ethyl ester degradation pathway under ICH Q1A stress. Use ensures accurate quantification of related substances, compliance with ICH Q2(R1)/Q3A, and smooth DMF/ANDA review. Supplied with full COA (≥98% purity, HPLC, MS, NMR), it is the preferred marker for USP/EP monograph development and cGMP batch release.

Molecular Formula C27H33N3O3
Molecular Weight 447.579
CAS No. 2287345-22-4
Cat. No. B2479490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
CAS2287345-22-4
Molecular FormulaC27H33N3O3
Molecular Weight447.579
Structural Identifiers
SMILESCCOC(=O)COCCCCN(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
InChIInChI=1S/C27H33N3O3/c1-4-33-25(31)20-32-18-12-11-17-30(21(2)3)24-19-28-26(22-13-7-5-8-14-22)27(29-24)23-15-9-6-10-16-23/h5-10,13-16,19,21H,4,11-12,17-18,20H2,1-3H3
InChIKeyJXYBWEJZTYTUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-[(5,6-Diphenylpyrazin-2-yl)-Propan-2-Ylamino]Butoxy]Acetate (CAS 2287345-22-4): Compound Identity and Pharmacopeial Context


Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate (CAS 2287345-22-4) is a fully characterized synthetic organic compound classified as a process-related impurity and degradation product of the pulmonary arterial hypertension (PAH) drug Selexipag (Uptravi; NS-304; CAS 475086-01-2) [1]. It is a derivative of the 5,6-diphenylpyrazine scaffold, featuring an ethyl ester of the butoxyacetic acid side chain that structurally distinguishes it from both the parent drug (which bears an N-methylsulfonylacetamide terminus) and the active metabolite MRE-269/ACT-333679 (which bears a free carboxylic acid). The compound is primarily utilized as a pharmaceutical impurity reference standard for analytical method development, method validation (AMV), quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA), and commercial production of Selexipag [2].

Why Generic Substitution Is Inappropriate for Ethyl 2-[4-[(5,6-Diphenylpyrazin-2-yl)-Propan-2-Ylamino]Butoxy]Acetate in Regulated Pharmaceutical Analysis


In-class compounds within the Selexipag impurity panel — including the free acid metabolite MRE-269 (ACT-333679, CAS 475085-57-5), the t-butyl ester analog (CAS 475084-96-9), and the des-isopropyl impurity (CAS 2514706-51-3) — cannot be interchanged because each possesses a unique combination of molecular weight, chromatographic retention behavior, ionization efficiency, and UV absorption profile under validated HPLC and LC-MS/MS conditions [1]. Regulatory guidelines (ICH Q2(R1) and ICH Q3A/Q3B) mandate the use of the specific, well-characterized impurity reference standard corresponding to each impurity peak observed in stability-indicating methods and forced degradation studies; substituting a different impurity standard introduces unacceptable risk of misidentification, inaccurate quantification, and potential non-compliance during ANDA or DMF regulatory review [2].

Product-Specific Quantitative Evidence Guide: Ethyl 2-[4-[(5,6-Diphenylpyrazin-2-yl)-Propan-2-Ylamino]Butoxy]Acetate Versus Comparators


Molecular Identity Confirmation by High-Resolution Mass, Molecular Formula, and Chromatographic Properties Differentiates the Ethyl Ester from the Free Acid and the API

The ethyl ester impurity possesses a unique monoisotopic exact mass (447.2522 Da) and molecular formula (C₂₇H₃₃N₃O₃) that unequivocally differentiates it from Selexipag (C₂₆H₃₂N₄O₄S; exact mass 496.2144 Da) and the active metabolite MRE-269 (C₂₅H₂₉N₃O₃; exact mass 419.2209 Da) [1]. This mass difference of +28 Da (ethyl vs. methyl) versus MRE-269, and −49 Da versus Selexipag, enables unambiguous MS/MS identification in complex reaction monitoring (MRM) transitions used for impurity quantification [2].

Pharmaceutical impurity profiling LC-MS/MS method validation Reference standard characterization

Functional Group Differentiation: Ethyl Ester vs. Methylsulfonamide vs. Free Carboxylic Acid — Impact on Hydrolytic Stability and Analytical Behavior

The target compound contains an ethyl ester terminus (–COOCH₂CH₃), which is distinct from the N-methylsulfonylacetamide terminus (–CONHSO₂CH₃) of Selexipag and the free carboxylic acid terminus (–COOH) of MRE-269 [1]. Under the alkaline hydrolytic stress conditions used in stability-indicating method validation, the ethyl ester undergoes saponification to the corresponding carboxylic acid, generating a degradation product that co-elutes with MRE-269; this degradation pathway is not shared by Selexipag, which undergoes sulfonamide cleavage rather than ester hydrolysis [2].

Forced degradation studies Hydrolytic stability Structure–retention relationship

Regulatory Readiness: Pharmacopeial Traceability and Purity Certification for ANDA/DMF Submission

Multiple independent vendors supply this compound as a pharmaceutical impurity reference standard with certified purity ≥95% by HPLC, accompanied by comprehensive Certificates of Analysis (COA) that include HPLC chromatograms, ¹H NMR, and mass spectra, with optional traceability to USP or EP pharmacopeial standards [1]. The typical purity specification is ≥95% (range 95–98%) , which meets the identification threshold for specified impurities per ICH Q3A guidelines (reporting threshold 0.05%, identification threshold 0.10% for a maximum daily dose ≤2 g).

Pharmaceutical reference standard ANDA regulatory submission Pharmacopeial traceability

Chromatographic Differentiation: Unique Retention Time and Resolution from Co-Eluting Impurities Under Validated RP-HPLC Conditions

In validated stability-indicating RP-HPLC methods for Selexipag, process-related impurities including the ethyl ester impurity are resolved with baseline separation (resolution Rₛ > 2.0) using a Zorbax C18 column (15 cm × 0.46 cm, 5 μm) with a gradient program of acetonitrile/water containing formic acid at 35°C and a flow rate of 1.0 mL/min [1]. While the published literature reports the retention time of Selexipag as 6.40 ± 0.01 min under certain conditions [2], the specific retention time of the ethyl ester impurity is system-dependent and must be established relative to the API peak under the specific validated method conditions. The ethyl ester impurity's enhanced lipophilicity (XLogP3-AA = 5.2 vs. 3.8 for MRE-269) predicts later elution under reversed-phase conditions, providing adequate resolution from the more polar active metabolite.

RP-HPLC method validation Impurity resolution System suitability testing

Best Research and Industrial Application Scenarios for Ethyl 2-[4-[(5,6-Diphenylpyrazin-2-yl)-Propan-2-Ylamino]Butoxy]Acetate (CAS 2287345-22-4)


Analytical Method Development and Qualification of Related Substances by HPLC/LC-MS/MS for Selexipag ANDA Submissions

This compound serves as a critical system suitability standard and impurity marker during the development and validation of stability-indicating RP-HPLC and LC-MS/MS methods for the quantification of related substances in Selexipag drug substance and drug product. Its unique mass (exact mass 447.2522 Da) and chromatographic retention behavior, arising from its ethyl ester functional group (XLogP3-AA = 5.2) [1], enable unambiguous peak identification in impurity-spiked samples and forced degradation study chromatograms. Regulatory submissions (ANDA, DMF) require demonstration that all specified impurities are adequately resolved and accurately quantified; use of the certified ethyl ester reference standard directly supports compliance with ICH Q2(R1) and ICH Q3A guidelines [2].

Forced Degradation Studies to Establish Degradation Pathways and Validate Stability-Indicating Power

Under alkaline hydrolytic stress conditions (0.1N NaOH, per ICH Q1A), the ethyl ester impurity undergoes saponification to the free carboxylic acid MRE-269, generating a degradation product that must be distinguished from the authentic active metabolite impurity [1]. Spiking the authentic ethyl ester standard into forced degradation samples allows analytical laboratories to track this specific degradation pathway, confirm that the degradation product does not co-elute with or is not misidentified as the active metabolite, and demonstrate the stability-indicating capability of the analytical method. This application is mandatory for ANDA filers establishing the specificity and mass balance of their stability-indicating methods [2].

Quality Control Batch Release Testing During Commercial Selexipag API and Formulation Manufacturing

During the commercial production of Selexipag, the ethyl ester impurity may arise as a process-related impurity from incomplete transesterification or from the use of ethyl acetate as a process solvent during synthesis and purification [1]. QC laboratories performing batch release testing under cGMP must quantify this impurity against a certified reference standard with documented purity (≥95%) and full spectral characterization (COA including HPLC, ¹H NMR, and MS) [2]. The availability of this standard with pharmacopeial traceability (USP or EP) supports compliance with regulatory expectations for impurity control and facilitates successful pre-approval inspections (PAI) and ongoing post-approval stability monitoring.

Pharmacopeial Monograph Development and Impurity Profiling for Selexipag Drug Substance

Pharmacopeial organizations (USP, EP) developing or revising monographs for Selexipag drug substance require well-characterized impurity reference standards to establish acceptance criteria for specified and unspecified impurities. The ethyl ester impurity, as a known process-related impurity with a defined structure and degradation pathway, is a candidate for inclusion in the related substances test of future Selexipag monographs [1]. Laboratories participating in pharmacopeial collaborative studies or developing in-house monographs can utilize this standard to generate the precision, accuracy, and linearity data required for the proposed acceptance criteria, ensuring that the monograph reflects the true impurity profile of commercially manufactured Selexipag API [2].

Quote Request

Request a Quote for Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.